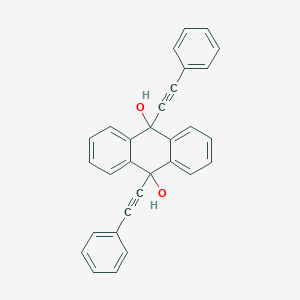
9,10-bis(2-phenylethynyl)anthracene-9,10-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-bis(2-phenylethynyl)anthracene-9,10-diol: is a complex organic compound with the molecular formula C30H20O2 . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two phenylethynyl groups attached to the 9 and 10 positions of the anthracene core. This compound is known for its unique photophysical properties and has been studied for various applications in materials science and photochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-bis(2-phenylethynyl)anthracene-9,10-diol typically involves the following steps:
Starting Material: The synthesis begins with anthracene as the starting material.
Functionalization: The 9 and 10 positions of anthracene are functionalized with hydroxyl groups to form 9,10-anthracenediol.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form quinones.
Reduction: Reduction reactions can convert the compound back to its dihydro form.
Substitution: The phenylethynyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the replacement of functional groups.
Major Products:
Oxidation: The major product of oxidation is 9,10-anthraquinone.
Reduction: The major product of reduction is the dihydro form of the compound.
Substitution: The products of substitution reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Photophysical Studies: The compound is used in photophysical studies to investigate its fluorescence and phosphorescence properties.
Materials Science: It is studied for its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology and Medicine:
Biological Probes: The compound can be used as a fluorescent probe in biological imaging and diagnostics.
Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry:
Wirkmechanismus
The mechanism of action of 9,10-bis(2-phenylethynyl)anthracene-9,10-diol involves its interaction with light and subsequent energy transfer processes. The phenylethynyl groups enhance the compound’s ability to absorb and emit light, making it an effective component in photophysical applications. The molecular targets and pathways involved include:
Vergleich Mit ähnlichen Verbindungen
9,10-Diphenylanthracene: Another anthracene derivative with phenyl groups at the 9 and 10 positions.
9,10-Dihydro-9,10-dimethyl-9,10-anthracenediol: A similar compound with methyl groups instead of phenylethynyl groups.
Uniqueness:
Photophysical Properties: 9,10-bis(2-phenylethynyl)anthracene-9,10-diol exhibits unique photophysical properties due to the presence of phenylethynyl groups, which enhance its fluorescence and energy transfer capabilities.
Eigenschaften
CAS-Nummer |
14825-85-5 |
|---|---|
Molekularformel |
C30H20O2 |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
9,10-bis(2-phenylethynyl)anthracene-9,10-diol |
InChI |
InChI=1S/C30H20O2/c31-29(21-19-23-11-3-1-4-12-23)25-15-7-9-17-27(25)30(32,28-18-10-8-16-26(28)29)22-20-24-13-5-2-6-14-24/h1-18,31-32H |
InChI-Schlüssel |
QLNUHXMKEJWHAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC2(C3=CC=CC=C3C(C4=CC=CC=C42)(C#CC5=CC=CC=C5)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2(C3=CC=CC=C3C(C4=CC=CC=C42)(C#CC5=CC=CC=C5)O)O |
Key on ui other cas no. |
14825-85-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















